8-Amino-2-Naphthoesäure

Übersicht

Beschreibung

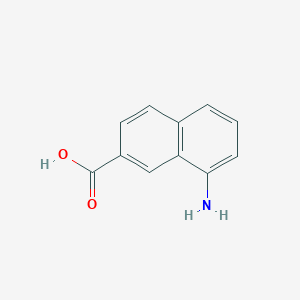

8-Amino-2-naphthoic acid is an organic compound with the chemical formula C11H9NO2. It is a derivative of naphthalene, containing both an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Methods for 8-Amino-2-naphthoic Acid

| Method | Description |

|---|---|

| Bucherer Reaction | Treatment of naphthalene derivatives with sodium nitrite and acetic acid |

| Smidt Reaction | Reaction of naphthoic acid with ammonia and carbon dioxide under pressure |

Chemistry

8-Amino-2-naphthoic acid serves as a building block for the synthesis of various organic compounds, including dyes and fluorescent probes. Its ability to participate in chemical reactions due to its functional groups allows for the creation of complex molecules used in various applications.

Biology

In biological research, this compound is employed to develop fluorescent probes for detecting specific biomolecules. Its structure allows it to interact with biological targets, making it useful in imaging and diagnostic applications.

Medicine

Pharmacological Studies : The compound has been investigated for its potential therapeutic properties, including:

- Anti-inflammatory Effects : Studies indicate that 8-amino-2-naphthoic acid can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals, providing protective effects against oxidative stress.

- Anticancer Properties : Research shows that it can induce apoptosis in various cancer cell lines by inhibiting topoisomerase II, disrupting DNA replication.

Table 2: Biological Activities of 8-Amino-2-naphthoic Acid

Case Study 1: Anticancer Activity

A study demonstrated that 8-amino-2-naphthoic acid effectively induced apoptosis in breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines. The mechanism involved inhibition of topoisomerase II, leading to DNA damage and cell death. This finding highlights its potential as a candidate for cancer therapeutics.

Case Study 2: Anti-inflammatory Properties

Research involving animal models showed that administration of 8-amino-2-naphthoic acid resulted in reduced inflammation through the inhibition of pro-inflammatory cytokines. This suggests its applicability in treating conditions such as arthritis or other inflammatory diseases.

Wirkmechanismus

Target of Action

8-Amino-2-naphthoic acid is a complex organic compound that has been found to interact with several biological targets. It has been reported to have inhibitory activity against monoamine oxidase (MAO) . MAO is an enzyme that plays a crucial role in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can have various effects on mood and behavior .

Mode of Action

It is believed to function as acompetitive and reversible inhibitor of MAO . This means that it binds to the active site of the enzyme, preventing it from interacting with its normal substrates, but can be displaced from the site under certain conditions . The compound’s amide linker contributes to a stable hydrogen bond with the crucial aromatic cage amino acid Try-444 through the carboxylic atom .

Biochemical Pathways

The biochemical pathways affected by 8-Amino-2-naphthoic acid are primarily those involving the metabolism of neurotransmitters. By inhibiting MAO, the compound can disrupt the normal breakdown of neurotransmitters, leading to increased levels in the brain . This can affect various downstream pathways and processes, including mood regulation and response to stress .

Pharmacokinetics

It is known that the compound can be synthesized via an autoclave method, suggesting that it may be stable under high-pressure and high-temperature conditions .

Result of Action

The primary result of the action of 8-Amino-2-naphthoic acid is an increase in the levels of certain neurotransmitters in the brain due to its inhibition of MAO . This can have various effects, depending on the specific neurotransmitters involved and the individual’s unique biochemistry. For example, increased levels of dopamine can lead to enhanced mood and motivation, while elevated serotonin levels can have an antidepressant effect .

Action Environment

The action of 8-Amino-2-naphthoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy .

Biochemische Analyse

Biochemical Properties

8-Amino-2-naphthoic acid possesses both acidic and basic properties. The carboxylic acid group can donate a proton, making it slightly acidic. On the other hand, the amino group can accept a proton, giving it weak basic characteristics . It is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone .

Cellular Effects

The cellular effects of 8-Amino-2-naphthoic acid are not well-studied. It is known that amino acids and their derivatives can have significant impacts on cellular processes. They can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that amino acids and their derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that amino acids and their derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that amino acids and their derivatives can have varying effects at different dosages .

Metabolic Pathways

It is known that amino acids and their derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that amino acids and their derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that amino acids and their derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Amino-2-naphthoic acid can be synthesized through several methods. One common method involves heating 3-hydroxy-2-naphthoic acid with ammonia under pressure in the presence of catalysts. The reaction is carried out in an autoclave at a temperature of 195°C for 36 hours, with a pressure of about 400 lb . The reaction mixture is then treated with concentrated hydrochloric acid, followed by filtration and purification steps to obtain the final product .

Industrial Production Methods: Industrial production of 8-amino-2-naphthoic acid typically involves large-scale synthesis using similar reaction conditions as described above. The use of autoclaves and continuous stirring or shaking ensures efficient mixing and reaction completion. The product is then isolated and purified through a series of filtration and washing steps .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Amino-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Formation of naphthoquinones.

Reduction: Formation of naphthylamines.

Substitution: Formation of acylated or sulfonated derivatives.

Vergleich Mit ähnlichen Verbindungen

8-Amino-2-naphthalenesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

3-Amino-2-naphthoic acid: Similar structure but with the amino group at a different position.

2-Naphthoic acid: Lacks the amino group, containing only the carboxylic acid group.

Uniqueness: 8-Amino-2-naphthoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a fluorescent probe and its potential therapeutic properties further distinguish it from similar compounds .

Biologische Aktivität

8-Amino-2-naphthoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of 8-Amino-2-naphthoic Acid

8-Amino-2-naphthoic acid is a derivative of naphthalene with an amino group at the 8-position. It has been studied for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its structural features contribute to its interactions with biological targets, making it a candidate for drug development.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that 8-amino-2-naphthoic acid exhibits anti-inflammatory effects through the modulation of various signaling pathways. It has been shown to inhibit the activation of pro-inflammatory cytokines and reduce inflammation in animal models. The compound's ability to interact with G protein-coupled receptors (GPCRs), such as the P2Y14 receptor, suggests its potential role in inflammatory conditions .

2. Antioxidant Activity

The antioxidant properties of 8-amino-2-naphthoic acid are attributed to its ability to scavenge free radicals and prevent oxidative stress. In vitro studies have demonstrated that it can protect cells from oxidative damage, which is crucial for maintaining cellular health and preventing diseases associated with oxidative stress .

3. Anticancer Effects

Several studies have explored the anticancer potential of 8-amino-2-naphthoic acid. It has been reported to induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cells. The mechanism appears to involve the inhibition of topoisomerase II, leading to DNA damage and subsequent cell death .

The biological activity of 8-amino-2-naphthoic acid can be attributed to several mechanisms:

- GPCR Modulation: Interaction with GPCRs like P2Y14 influences inflammatory responses and cellular signaling pathways.

- Topoisomerase Inhibition: By inhibiting topoisomerase II, the compound disrupts DNA replication in cancer cells, promoting apoptosis.

- Antioxidant Action: Its ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against oxidative stress.

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models

In a study investigating the anti-inflammatory effects of 8-amino-2-naphthoic acid, researchers administered the compound to mice with induced inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, indicating its therapeutic potential in treating inflammatory diseases.

Case Study 2: Anticancer Activity Against MDA-MB-231 Cells

A series of experiments evaluated the cytotoxic effects of 8-amino-2-naphthoic acid on MDA-MB-231 cells using MTT assays. The compound demonstrated IC50 values lower than those of standard chemotherapeutics like cisplatin, suggesting it may be a more effective agent against certain cancer types .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

8-aminonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWULNOSRHQTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540925 | |

| Record name | 8-Aminonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-19-6 | |

| Record name | 8-Aminonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.